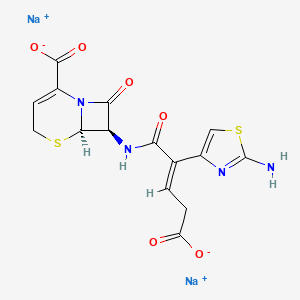
7432-S-trans sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7432-S-trans sodium salt, also known by its IUPAC name disodium; (6R,7R)-7-[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxylatobut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a compound with significant antibacterial properties. It is a member of the cephem class of antibiotics, which are known for their broad-spectrum activity against various bacterial pathogens.
Méthodes De Préparation
The preparation of 7432-S-trans sodium salt involves several synthetic routes and reaction conditions. One common method includes the reaction of diphenylmethyl 2-(2-benzyloxycarbonylamino-4-thiazolyl)acetate with diphenylmethyl formate in the presence of sodium hydride. This reaction produces a hydroxymethylene acetate, which undergoes a Wittig reaction to form a diester. The diester is then treated with trifluoroacetic acid to yield a mixture of monoacids. These monoacids are coupled with 7-aminocephem to form cephem esters, which are subsequently deprotected to yield the desired this compound .
Analyse Des Réactions Chimiques
7432-S-trans sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, trifluoroacetic acid, and phosphorane. The major products formed from these reactions include hydroxymethylene acetate, diester, and cephem esters .
Applications De Recherche Scientifique
7432-S-trans sodium salt has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of cephem antibiotics. In biology, it is used to investigate the antibacterial activity and binding affinity with bacterial penicillin-binding proteins. In medicine, it is studied for its potential use as an oral antibiotic for treating various bacterial infections. In industry, it is used in the development of new antibacterial agents and formulations .
Mécanisme D'action
The mechanism of action of 7432-S-trans sodium salt involves its binding to bacterial penicillin-binding proteins, which are essential for cell wall synthesis. By inhibiting these proteins, the compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death. The molecular targets of this compound include penicillin-binding proteins 1 and 3, which are crucial for bacterial cell wall integrity .
Comparaison Avec Des Composés Similaires
7432-S-trans sodium salt is unique among cephem antibiotics due to its high oral bioavailability and strong binding affinity with penicillin-binding proteins. Similar compounds include cefaclor, cefixime, and other cephem derivatives. Compared to these compounds, this compound exhibits superior antibacterial activity and better absorption from the intestinal mucosa .
Conclusion
This compound is a valuable compound with significant antibacterial properties and a wide range of scientific research applications. Its unique mechanism of action and strong binding affinity with bacterial penicillin-binding proteins make it a promising candidate for the development of new antibacterial agents.
Propriétés
Numéro CAS |
97518-16-6 |
|---|---|
Formule moléculaire |
C15H12N4Na2O6S2 |
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
disodium;(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxylatobut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H14N4O6S2.2Na/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);;/q;2*+1/p-2/b6-1+;;/t10-,13-;;/m1../s1 |
Clé InChI |
BZEMMXYCXPPDCE-BATFEWGOSA-L |
SMILES isomérique |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C/CC(=O)[O-])/C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)[O-])C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















